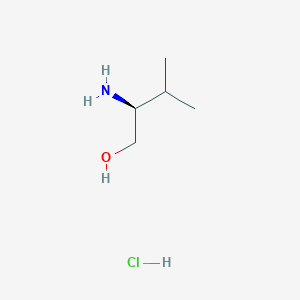![molecular formula C16H30O6 B090807 2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane CAS No. 17454-53-4](/img/structure/B90807.png)
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane, commonly known as cryptand 222, is a cyclic molecule that has been extensively used in scientific research due to its unique chemical properties. Cryptand 222 has a high affinity for metal ions, which makes it an ideal candidate for use in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Wirkmechanismus
The mechanism of action of cryptand 222 is based on its ability to form stable complexes with metal ions. The cyclic structure of the compound allows it to encapsulate metal ions, effectively shielding them from the surrounding environment. The high affinity of cryptand 222 for metal ions is due to the presence of oxygen atoms in the cyclic structure, which can coordinate with metal ions.
Biochemische Und Physiologische Effekte
Cryptand 222 has no known biochemical or physiological effects on living organisms. The compound is not metabolized in the body and is excreted unchanged in urine. However, the compound can potentially interact with metal ions in the body, which may have toxic effects. Therefore, caution should be exercised when handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using cryptand 222 in lab experiments is its high affinity for metal ions. The compound can selectively bind to metal ions, allowing for their separation and identification. Cryptand 222 is also relatively stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its high cost and limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for the use of cryptand 222 in scientific research. One potential application is in the development of new chelating agents for the purification of rare earth elements. Cryptand 222 can be modified to improve its selectivity for specific metal ions, making it a promising candidate for this application. Another potential application is in the development of new analytical techniques for the detection of metal ions in environmental samples. Cryptand 222 can be used in combination with mass spectrometry or nuclear magnetic resonance spectroscopy to improve the sensitivity and selectivity of these techniques. Finally, the use of cryptand 222 in drug delivery systems is another promising area of research. The compound can be used as a carrier for metal-based drugs, allowing for targeted delivery to specific tissues or cells.
Synthesemethoden
The synthesis of cryptand 222 involves the reaction of 1,10-dibromodecane with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with paraformaldehyde and sodium borohydride to yield cryptand 222. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Cryptand 222 has been widely used in scientific research due to its ability to selectively bind metal ions. The compound has been used in various analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, to separate and identify metal ions. Cryptand 222 has also been used as a chelating agent in the purification of rare earth elements and in the extraction of metal ions from environmental samples.
Eigenschaften
CAS-Nummer |
17454-53-4 |
|---|---|
Produktname |
2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane |
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
InChI-Schlüssel |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Kanonische SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



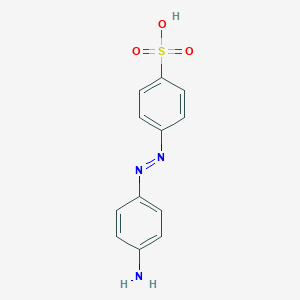
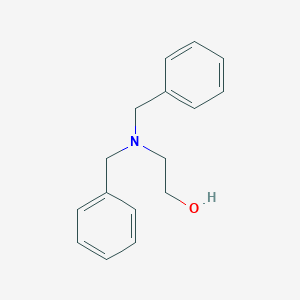
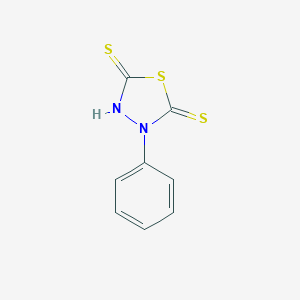
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
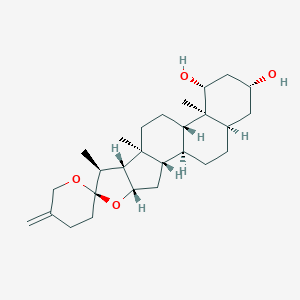
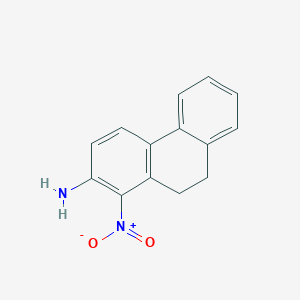
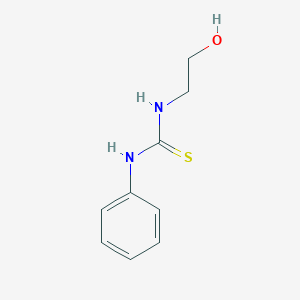

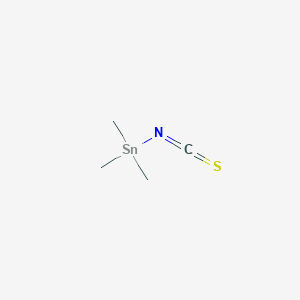
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

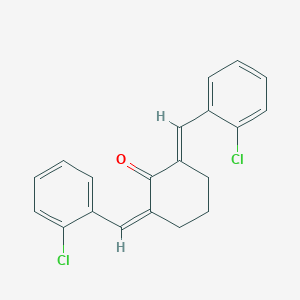
acetic acid](/img/structure/B90747.png)
